molecular formula C8H8FNO B2453454 7-Fluoro-2,3-dihydrobenzofuran-3-amine CAS No. 939757-42-3

7-Fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2453454
CAS No.: 939757-42-3
M. Wt: 153.156
InChI Key: RMYMQTQTLUJTIX-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydrobenzofuran-3-amine is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-Fluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in the presence of both the fluorine atom and the amine group, which impart distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that are not observed in similar compounds without these groups.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMQTQTLUJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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